molecular formula C18H18N4S2 B11571967 1,4,5,7-tetramethyl-6-[5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-yl]-6H-pyrrolo[3,4-d]pyridazine

1,4,5,7-tetramethyl-6-[5-methyl-4-(thiophen-2-yl)-1,3-thiazol-2-yl]-6H-pyrrolo[3,4-d]pyridazine

Cat. No.: B11571967
M. Wt: 354.5 g/mol
InChI Key: YHUPWJKQRVCZMP-UHFFFAOYSA-N
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Description

5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-4-(THIOPHEN-2-YL)-1,3-THIAZOLE is a heterocyclic compound that features a unique structure combining pyrrolo[3,4-d]pyridazine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-4-(THIOPHEN-2-YL)-1,3-THIAZOLE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrrolo[3,4-d]pyridazine core and the subsequent attachment of the thiazole and thiophene groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-4-(THIOPHEN-2-YL)-1,3-THIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts such as palladium or platinum complexes. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridazine rings .

Scientific Research Applications

5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-4-(THIOPHEN-2-YL)-1,3-THIAZOLE has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its heterocyclic structure makes it a candidate for use in organic electronics and other advanced materials.

    Chemical Biology:

Mechanism of Action

The mechanism of action of 5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-4-(THIOPHEN-2-YL)-1,3-THIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-4-(THIOPHEN-2-YL)-1,3-THIAZOLE lies in its combination of the pyrrolo[3,4-d]pyridazine and thiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4S2

Molecular Weight

354.5 g/mol

IUPAC Name

5-methyl-2-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)-4-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C18H18N4S2/c1-9-15-11(3)22(12(4)16(15)10(2)21-20-9)18-19-17(13(5)24-18)14-7-6-8-23-14/h6-8H,1-5H3

InChI Key

YHUPWJKQRVCZMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=NC(=C(S3)C)C4=CC=CS4)C)C)C

Origin of Product

United States

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